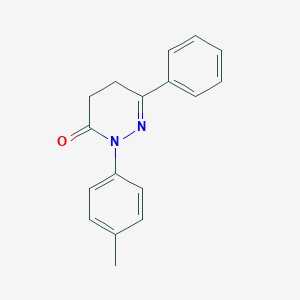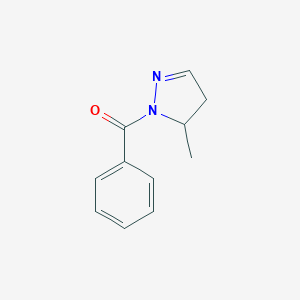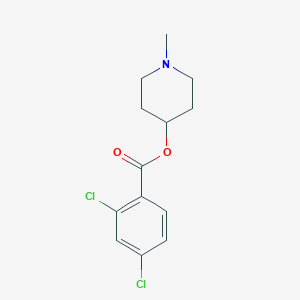![molecular formula C19H17Cl2N3O4S B257841 N-allyl-2,5-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B257841.png)
N-allyl-2,5-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-2,5-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is commonly referred to as ADMS, and it has been shown to possess a wide range of potential applications in various scientific fields.
作用機序
ADMS exerts its biological effects through the inhibition of various enzymes and proteins involved in the inflammatory response, cell proliferation, and bacterial growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. ADMS also inhibits the activity of topoisomerase II, which is involved in DNA replication and cell proliferation.
Biochemical and Physiological Effects:
ADMS has been shown to possess potent anti-inflammatory effects, which make it a potential candidate for the treatment of various inflammatory disorders. It has also been shown to possess anti-cancer properties, which make it a potential candidate for the treatment of various types of cancer. Additionally, ADMS has been shown to possess anti-bacterial properties, which make it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One of the main advantages of ADMS is its potent biological activity, which makes it a useful tool for investigating various biological processes. However, one of the limitations of ADMS is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for the research and development of ADMS. One potential direction is the investigation of its potential use as a fluorescent probe for the detection of various biomolecules. Another potential direction is the development of new derivatives of ADMS with enhanced solubility and biological activity. Additionally, ADMS could be investigated for its potential use in combination with other drugs for the treatment of various diseases.
合成法
The synthesis of ADMS involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, followed by the addition of allylamine. The resulting product is then purified through column chromatography to obtain pure ADMS.
科学的研究の応用
ADMS has been extensively researched for its potential applications in various scientific fields. It has been shown to possess potent anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been investigated for its potential use as a fluorescent probe for the detection of various biomolecules.
特性
分子式 |
C19H17Cl2N3O4S |
|---|---|
分子量 |
454.3 g/mol |
IUPAC名 |
2,5-dichloro-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C19H17Cl2N3O4S/c1-3-10-24(29(25,26)17-11-14(20)6-9-16(17)21)12-18-22-19(23-28-18)13-4-7-15(27-2)8-5-13/h3-9,11H,1,10,12H2,2H3 |
InChIキー |
NUMMBXWZLRXGTJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN(CC=C)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
正規SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN(CC=C)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide](/img/structure/B257765.png)




![(4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile](/img/structure/B257799.png)



![1-[Benzyl(methyl)amino]propan-2-yl 2-fluorobenzoate](/img/structure/B257817.png)
